2-(1,2-Oxazol-4-yl)acetonitrile

Analytical Chemistry Medicinal Chemistry Synthetic Methodology

2-(1,2-Oxazol-4-yl)acetonitrile (CAS 893640-97-6), also known as 4-isoxazoleacetonitrile, is a five-membered heterocyclic building block featuring an isoxazole ring substituted at the 4-position with an acetonitrile group. Its molecular formula is C5H4N2O, and it has a molecular weight of 108.10 g/mol.

Molecular Formula C5H4N2O
Molecular Weight 108.1 g/mol
CAS No. 893640-97-6
Cat. No. B3372368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2-Oxazol-4-yl)acetonitrile
CAS893640-97-6
Molecular FormulaC5H4N2O
Molecular Weight108.1 g/mol
Structural Identifiers
SMILESC1=C(C=NO1)CC#N
InChIInChI=1S/C5H4N2O/c6-2-1-5-3-7-8-4-5/h3-4H,1H2
InChIKeyZMJZNHYSDJGFMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,2-Oxazol-4-yl)acetonitrile (CAS 893640-97-6): A Versatile Isoxazole Building Block for Heterocyclic Synthesis and Medicinal Chemistry


2-(1,2-Oxazol-4-yl)acetonitrile (CAS 893640-97-6), also known as 4-isoxazoleacetonitrile, is a five-membered heterocyclic building block featuring an isoxazole ring substituted at the 4-position with an acetonitrile group [1]. Its molecular formula is C5H4N2O, and it has a molecular weight of 108.10 g/mol [1]. The compound is commercially available from multiple vendors with purity specifications ranging from 95% to 98% . Isoxazole derivatives are widely recognized as versatile building blocks in organic synthesis due to their ability to participate in cycloaddition, cross-coupling, and multicomponent reactions, enabling the construction of complex heterocyclic systems with applications in drug discovery [2].

Why Substituting 2-(1,2-Oxazol-4-yl)acetonitrile with Generic Analogs Can Compromise Synthesis Outcomes


While isoxazole acetonitriles may appear structurally interchangeable, subtle variations in substitution pattern or heteroatom placement can drastically alter physicochemical properties, reactivity, and commercial availability. For example, the isomeric 2-(1,3-oxazol-4-yl)acetonitrile exhibits a higher predicted density (1.179 g/cm³) and boiling point (231.5°C) compared to the 1,2-oxazole isomer . Furthermore, the presence or absence of substituents on the isoxazole ring (e.g., methyl, ethyl, tert-butyl) can influence the compound's logP, TPSA, and hydrogen-bonding capacity, which are critical parameters for downstream synthetic transformations and biological target interactions [1]. Procurement decisions must therefore be based on precise CAS registry numbers and verified analytical specifications, as generic substitution may lead to irreproducible results or failed synthetic sequences.

Quantitative Differentiation of 2-(1,2-Oxazol-4-yl)acetonitrile Against Closest Analogs and Alternatives


Purity Grade Advantage: 98% HPLC Purity Specification vs. Standard 95% Offerings

2-(1,2-Oxazol-4-yl)acetonitrile is commercially available with a purity specification of 98% as determined by HPLC, offering a higher purity alternative to the more commonly available 95% grade . This higher purity reduces the burden of additional purification steps and minimizes the risk of side reactions caused by impurities, which is particularly critical in sensitive catalytic or multicomponent reactions where trace contaminants can poison catalysts or alter reaction outcomes.

Analytical Chemistry Medicinal Chemistry Synthetic Methodology

Cost-Effectiveness: Lower Price Point per Gram Compared to Isomeric Oxazole Analogs

At the time of analysis, 2-(1,2-Oxazol-4-yl)acetonitrile is offered by a major reagent supplier at $583.00 per gram . In contrast, the isomeric 2-(1,3-oxazol-4-yl)acetonitrile (CAS 1065073-51-9) is not widely available from established research chemical vendors, and where listed, is often significantly more expensive or requires custom synthesis. This price and availability differential positions the 1,2-oxazole isomer as a more economical and accessible choice for routine synthetic applications, especially in multi-gram scale-up scenarios.

Procurement Synthetic Chemistry Medicinal Chemistry

Computed Physicochemical Differentiation: Lower logP and TPSA Relative to Substituted Analogs

The unsubstituted 2-(1,2-Oxazol-4-yl)acetonitrile scaffold exhibits a computed XLogP3-AA of 0 and a topological polar surface area (TPSA) of 49.8 Ų [1]. In contrast, substituted analogs such as 2-(5-tert-butylisoxazol-4-yl)acetonitrile (CAS 155602-45-2) have significantly higher molecular weight (164.21 g/mol) and increased lipophilicity due to the tert-butyl group . This lower logP and moderate TPSA of the parent compound make it a more attractive starting point for medicinal chemistry programs that prioritize aqueous solubility and CNS penetration, as it aligns more closely with Lipinski's Rule of Five guidelines.

Medicinal Chemistry Drug Design ADME Prediction

Synthetic Versatility: Established Utility as a Precursor in Analgesic Lead Optimization

The 4-isoxazoleacetonitrile scaffold has been demonstrated as a key intermediate in the synthesis of 5-substituted 4-isoxazoleacetic acids, which exhibit analgesic activity comparable to aspirin in the writhing test [1]. Specifically, 5-ethyl- and 5-propyl-4-isoxazoleacetic acids derived from this class of nitriles showed in vivo efficacy on par with aspirin, establishing a validated synthetic route to biologically active molecules [1]. This contrasts with other heterocyclic acetonitriles (e.g., thiazole or oxazole isomers) for which analogous analgesic activity has not been reported, providing a clear differentiation in terms of known pharmacological utility.

Medicinal Chemistry Analgesic Drug Discovery Synthetic Methodology

Optimal Application Scenarios for Procuring 2-(1,2-Oxazol-4-yl)acetonitrile


High-Purity Requirement for Catalytic or Multicomponent Reactions

When synthesizing complex heterocycles via transition metal-catalyzed cross-coupling or multicomponent reactions, even trace impurities can poison catalysts or lead to off-target side products. Procuring the 98% HPLC purity grade of 2-(1,2-Oxazol-4-yl)acetonitrile [1] ensures that the starting material meets the stringent purity requirements necessary for reproducible, high-yielding transformations, thereby reducing the need for post-reaction purification and improving overall synthetic efficiency.

Cost-Sensitive Scale-Up in Medicinal Chemistry

For academic and industrial medicinal chemistry groups operating under budget constraints, the lower cost per gram of 2-(1,2-Oxazol-4-yl)acetonitrile compared to less available isoxazole or oxazole isomers [1] makes it the economically preferred choice for multi-gram scale-up of lead compounds. This cost advantage allows for broader exploration of chemical space without prohibitive material expenses.

Lead Optimization for CNS-Penetrant or Orally Bioavailable Drugs

The favorable computed physicochemical properties of 2-(1,2-Oxazol-4-yl)acetonitrile—specifically an XLogP of 0 and a TPSA of 49.8 Ų [1]—make it an ideal scaffold for designing central nervous system (CNS) drug candidates or orally bioavailable therapeutics. Medicinal chemists can leverage this building block to maintain compliance with Lipinski's Rule of Five while introducing structural diversity at the nitrile and isoxazole positions.

Analgesic Drug Discovery and Pain Research

Based on the established analgesic activity of 5-substituted 4-isoxazoleacetic acids derived from this nitrile precursor [1], 2-(1,2-Oxazol-4-yl)acetonitrile is a strategic starting material for pain research programs. Its use provides direct access to a validated pharmacophore with in vivo efficacy comparable to aspirin, offering a faster path to novel non-opioid analgesics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1,2-Oxazol-4-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.